molecular formula C17H17ClN2O3S B2915751 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034529-46-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2915751
CAS No.: 2034529-46-7
M. Wt: 364.84
InChI Key: FHLDFNGBAPYARB-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a seven-membered ring containing oxygen and nitrogen atoms. Key structural attributes include:

  • 3-Oxo group: Introduces polarity and hydrogen-bonding capability.
  • Ethylacetamide side chain: Terminates in a thiophen-2-yl group, contributing aromaticity and sulfur-based reactivity.

This structure positions the compound within a class of bioactive molecules where heterocyclic cores and acetamide side chains are critical for pharmacological activity (e.g., CNS modulation, enzyme inhibition) .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-13-3-4-15-12(8-13)10-20(17(22)11-23-15)6-5-19-16(21)9-14-2-1-7-24-14/h1-4,7-8H,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLDFNGBAPYARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several strategic steps:

  • Starting Materials: : A base compound such as 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine is prepared.

  • Intermediate Formation: : Introducing the oxo group through selective oxidation.

  • Side Chain Addition: : Attaching an ethyl group via an alkylation reaction.

  • Thiophene Substitution: : Incorporating the thiophene moiety through an amide formation reaction.

Industrial Production Methods: Scaled production might involve optimizations such as:

  • Catalysts: : Utilizing catalysts to enhance reaction rates.

  • Temperature and Pressure: : Employing controlled environments to maximize yield.

  • Purification Techniques: : Implementing chromatographic methods to achieve high-purity products.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form new oxo derivatives.

  • Reduction: : Reduction reactions can yield corresponding hydro derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Typically organic solvents like dichloromethane, methanol.

Major Products: Products depend on the reaction, but common transformations include derivatives where the benzene, oxazepine, and thiophene moieties are modified.

Scientific Research Applications

The compound serves diverse roles in scientific research:

  • Chemistry: : Used as a precursor for complex molecular synthesis.

  • Biology: : Acts as a probe to study enzyme interactions and cellular pathways.

  • Medicine: : Explored for potential therapeutic effects due to its structural similarity to known pharmacophores.

  • Industry: : Utilized in materials science for the development of novel polymers and advanced materials.

Mechanism of Action

Mechanism: The compound interacts with specific molecular targets through binding and modulation:

  • Molecular Targets: : Includes receptors, enzymes, and ion channels.

  • Pathways: : Engages in signaling pathways altering cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzo[f][1,4]oxazepine Derivatives
Compound Name Core Substituents Acetamide Substituent Molecular Formula Key Features Reference
Target Compound 7-Cl, 3-oxo Thiophen-2-yl C₁₉H₁₈ClN₂O₃S Chloro enhances lipophilicity; thiophen-2-yl offers π-π stacking potential
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide 7-F, 3-oxo Thiophen-3-yl C₁₉H₁₈FN₂O₃S Fluorine increases electronegativity; thiophen-3-yl alters steric orientation

Analysis :

  • Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine .
  • Thiophen-2-yl vs.
Benzo[b][1,4]thiazine Derivatives
Compound Name Core Substituents Acetamide Substituent Molecular Formula Key Features Reference
N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide 3-oxo 2-Chlorophenyl C₁₆H₁₃ClN₂O₂S Thiazine’s sulfur atom enhances polarizability; 2-chlorophenyl increases steric bulk

Analysis :

  • Oxazepine vs. Thiazine : Thiazine’s sulfur atom may alter redox properties and hydrogen-bonding capacity compared to oxazepine’s oxygen .
  • 2-Chlorophenyl vs.

Acetamide Side Chain Variations

Compound Name Heterocyclic Core Acetamide Substituent Molecular Formula Key Features Reference
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazolyl C₁₁H₈Cl₂N₂OS Dichlorophenyl enhances electron withdrawal; thiazole enables metal coordination
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide Thiophene 2-Chlorobenzoyl, ethyl C₁₅H₁₅ClN₂O₂S Ethyl group increases lipophilicity; amino group enables hydrogen bonding

Analysis :

  • Thiazolyl vs. Thiophen-2-yl : Thiazole’s nitrogen atom offers additional hydrogen-bonding sites, which may improve target affinity .
  • Amino Substituent: The amino group in ’s compound facilitates intramolecular hydrogen bonds (e.g., S(6) motif), stabilizing its conformation .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit R₂²(8) hydrogen-bonding motifs, forming inversion dimers that influence crystal packing . The target compound may adopt similar patterns due to its acetamide carbonyl.
  • X-ray Studies: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () revealed planar heterocyclic systems and intermolecular N–H⋯N interactions, suggesting comparable stability in the target compound .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the class of benzoxazepines. This compound exhibits a complex molecular structure that suggests potential pharmacological activities, particularly in the modulation of various biological pathways. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O3SC_{19}H_{17}ClN_{2}O_{3}S, with a molecular weight of approximately 366.87 g/mol. The presence of both the oxazepine and thiophene rings contributes to its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzoxazepine derivatives can induce cytotoxic effects in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT116 (Colorectal)28.85 ± 3.26Induces apoptosis via caspase activation
Compound BMCF7 (Breast)26.75 ± 3.50Inhibits cell proliferation through cell cycle arrest

In vitro assays demonstrated that these compounds can significantly reduce cell viability and induce morphological changes indicative of apoptosis, such as nuclear disintegration and chromatin fragmentation .

2. Anti-inflammatory Activity

Benzoxazepine derivatives have also been evaluated for their anti-inflammatory properties. In a study assessing the effects on pro-inflammatory cytokines, it was found that certain derivatives could modulate the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses:

CompoundEffect on IL-6 ReleaseEffect on TNF-α Release
Compound CDecreased by 40%Decreased by 30%
Compound DNo significant effectDecreased by 20%

This suggests a potential therapeutic role for these compounds in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of benzoxazepine derivatives has also been explored. Limited antimicrobial activity was reported against specific bacterial strains, indicating that while some compounds exhibit significant cytotoxicity against cancer cells, their effectiveness against microbial pathogens may be variable:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the need for further investigation into optimizing the antimicrobial properties of these compounds .

Case Studies

Several case studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Case Study: Colorectal Cancer Treatment
    • A study involving HCT116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis characterized by morphological changes.
  • Case Study: Inflammatory Response Modulation
    • In an experimental model of inflammation, administration of benzoxazepine derivatives resulted in reduced levels of IL-6 and TNF-α, suggesting potential use in managing inflammatory conditions.

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